2-Aminopropyl hydrogen sulfate

CAS No.: 1908-84-5

Cat. No.: VC13596890

Molecular Formula: C3H9NO4S

Molecular Weight: 155.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1908-84-5 |

|---|---|

| Molecular Formula | C3H9NO4S |

| Molecular Weight | 155.18 g/mol |

| IUPAC Name | 2-aminopropyl hydrogen sulfate |

| Standard InChI | InChI=1S/C3H9NO4S/c1-3(4)2-8-9(5,6)7/h3H,2,4H2,1H3,(H,5,6,7) |

| Standard InChI Key | AXQKTWAJIRRBRZ-UHFFFAOYSA-N |

| SMILES | CC(COS(=O)(=O)O)N |

| Canonical SMILES | CC(COS(=O)(=O)O)N |

Introduction

Chemical Identity and Structural Properties

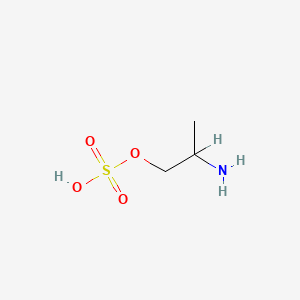

2-Aminopropyl hydrogen sulfate is an alkyl sulfate derivative with the systematic IUPAC name 2-aminopropyl hydrogen sulfate. Its molecular structure consists of a three-carbon chain with an amino group (-NH₂) at the second carbon and a sulfate group (-OSO₃H) at the terminal position. The compound’s amphiphilic nature, arising from its polar sulfate and amino groups, contributes to its solubility in polar solvents like water and methanol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃H₉NO₄S |

| Molecular Weight | 155.18 g/mol |

| CAS Registry Number | 1908-84-5 |

| IUPAC Name | 2-aminopropyl hydrogen sulfate |

| Solubility | Miscible in polar solvents |

| Stability | Hygroscopic |

The compound’s structure has been confirmed through spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy, which identifies characteristic bands for the sulfate (S=O stretch at ~1200 cm⁻¹) and amino (N-H bend at ~1600 cm⁻¹) groups. X-ray crystallography of analogous compounds, such as 2-aminopyrimidinium hydrogen sulfate, reveals layered structures stabilized by hydrogen-bonding networks between sulfate anions and ammonium cations . These interactions likely influence the physical stability and reactivity of 2-aminopropyl hydrogen sulfate.

Synthesis and Industrial Production Methods

Laboratory-Scale Synthesis

The synthesis of 2-aminopropyl hydrogen sulfate typically involves the esterification of isopropanolamine (1-amino-2-propanol) with concentrated sulfuric acid. The reaction proceeds under anhydrous conditions to minimize hydrolysis of the sulfate ester.

Procedure:

-

Reactant Addition: Isopropanolamine is added to a glass-lined reactor equipped with a reflux condenser.

-

Acid Introduction: Sulfuric acid (98%) is introduced dropwise at 100°C to maintain exothermic control.

-

Vacuum Concentration: The mixture undergoes vacuum distillation to remove water, yielding a viscous liquid.

-

Purification: The crude product is washed with cold ethyl acetate to remove unreacted starting materials.

Industrial-Scale Production

Industrial synthesis optimizes cost and yield through continuous-flow reactors and automated pH control.

Key Steps:

-

Esterification: Isopropanolamine reacts with sulfuric acid in a molar ratio of 1:1.2 to ensure complete conversion.

-

Hydrolysis: Residual sulfuric acid is neutralized with aqueous sodium hydroxide (pH 6–7).

-

Dehydration: Rotary evaporators concentrate the product to >95% purity.

Table 2: Comparison of Synthesis Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Temperature | 100°C | 90–110°C |

| Reaction Time | 4–6 hours | 2–3 hours |

| Yield | 70–75% | 85–90% |

| Purification | Solvent extraction | Vacuum distillation |

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions

The primary amino group undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form nitroso (-NO) or nitro (-NO₂) derivatives. For example:

This reaction proceeds via a radical mechanism, with the sulfate group remaining intact.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the sulfate ester to a thiol (-SH) group under anhydrous conditions:

The reaction requires temperatures below 0°C to prevent over-reduction.

Substitution Reactions

The amino group participates in nucleophilic substitution (Sₙ2) with alkyl halides, forming secondary amines. For instance, reaction with methyl iodide yields N-methyl-2-aminopropyl hydrogen sulfate:

This reactivity mirrors that observed in 2-aminoethyl hydrogen sulfate derivatives during cellulose nanofibril functionalization .

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Nitroso/nitro derivatives | Acidic, 50–80°C |

| Reduction | LiAlH₄ | Thiol derivatives | Anhydrous, −10°C |

| Substitution | R-X (alkyl halide) | Alkylated amines | Polar aprotic solvent |

Structural and Spectroscopic Characterization

Spectroscopic Analysis

-

FTIR: Peaks at 1540 cm⁻¹ (N-H bend) and 1240 cm⁻¹ (S=O stretch) confirm functional groups .

-

NMR: ¹H NMR (D₂O) displays signals at δ 3.2 ppm (CH₂OSO₃) and δ 2.8 ppm (NH₂).

Crystallographic Insights

While direct crystallographic data for 2-aminopropyl hydrogen sulfate is limited, studies on related compounds, such as aminopentamide hydrogen sulfate, reveal monoclinic crystal systems (space group P2₁/c) with lattice parameters a = 17.62 Å, b = 6.36 Å, and c = 17.82 Å . These findings suggest potential similarities in packing motifs driven by hydrogen-bonding interactions.

Applications in Organic Synthesis and Industry

Ethylenimine Production

2-Aminopropyl hydrogen sulfate serves as a precursor to ethylenimine (aziridine) through intramolecular cyclization:

Ethylenimine derivatives are critical in polymer chemistry and pharmaceutical synthesis.

Surface Modification

The compound’s sulfate group enables covalent attachment to hydroxyl-rich surfaces, such as cellulose nanofibrils, enhancing material hydrophobicity . This application parallels its use in functionalizing nanoparticles for drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume